molecular formula C15H16N2S B5881171 1-(2-Ethylphenyl)-3-phenylthiourea CAS No. 4500-59-8

1-(2-Ethylphenyl)-3-phenylthiourea

Cat. No.: B5881171
CAS No.: 4500-59-8
M. Wt: 256.4 g/mol
InChI Key: HHYSWXMNCXPMNO-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-phenylthiourea is a thiourea derivative of significant interest in fundamental life sciences research. Thiourea derivatives are widely utilized as key chemical tools in experimental models to study various biological characteristics and mechanisms . Researchers value these compounds for their role in probing complex physiological processes. As an organosulfur compound, its structure features a thiocarbonyl group flanked by nitrogen atoms, contributing to its properties as a versatile chemical building block . In research applications, phenylthiourea derivatives have been historically important in pharmacogenomics, helping to establish foundational principles of inherited trait variation in response to chemical compounds . This reagent is provided strictly for laboratory research purposes. It is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-12-8-6-7-11-14(12)17-15(18)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYSWXMNCXPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358185
Record name 1-(2-ethylphenyl)-3-phenylthiourea
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Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4500-59-8, 460090-53-3
Record name N-(2-Ethylphenyl)-N′-phenylthiourea
Source CAS Common Chemistry
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Record name NSC191414
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Record name 1-(2-ethylphenyl)-3-phenylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Thiourea Scaffolds in Modern Chemical and Biological Sciences

Thiourea (B124793) and its derivatives are a class of organic compounds characterized by the presence of a central thiourea core, with the general formula (R¹R²N)(R³R⁴N)C=S. mdpi.com This structural motif is isosteric to urea (B33335), with a sulfur atom replacing the oxygen atom. mdpi.com This substitution imparts unique chemical properties, including the ability to exist in tautomeric thione and thiol forms. mdpi.com

The thiourea scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile biological activities. nih.gov These compounds have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comresearchgate.netbiointerfaceresearch.commdpi.com Their therapeutic potential often stems from their ability to interact with various biological targets like enzymes and receptors through hydrogen bonding and other non-covalent interactions. biointerfaceresearch.commdpi.com The presence of nucleophilic sulfur and nitrogen atoms allows for diverse coordination with metal ions, making them valuable ligands in coordination chemistry. mdpi.com

Overview of Substituted Phenylthioureas in Research and Development

Substituted phenylthioureas, a subset of thiourea (B124793) derivatives where at least one of the nitrogen atoms is attached to a phenyl group, are a particularly active area of research. jocpr.comnih.govjocpr.com The presence of the phenyl ring provides a modifiable scaffold, allowing chemists to fine-tune the compound's electronic and steric properties by introducing different substituents. This targeted modification can significantly influence the compound's biological activity. jocpr.comnih.gov

Research has shown that the nature and position of substituents on the phenyl ring play a crucial role in the biological efficacy of these compounds. For instance, the introduction of electron-withdrawing groups has been shown to enhance the antiproliferative properties of some phenylthiourea (B91264) derivatives against various cancer cell lines. nih.gov Substituted phenylthioureas have been investigated for a range of applications, including their potential as antimicrobial agents jocpr.comjocpr.com, tyrosinase inhibitors for controlling melanogenesis nih.gov, and as allosteric inhibitors of enzymes crucial for bacterial survival. nih.gov

Current Research Landscape and Underexplored Aspects of 1 2 Ethylphenyl 3 Phenylthiourea

Current academic research on 1-(2-Ethylphenyl)-3-phenylthiourea is still in its nascent stages. While the broader class of substituted phenylthioureas has been extensively studied, this specific compound with an ethyl group at the ortho position of one phenyl ring remains relatively underexplored.

The synthesis of similar substituted phenylthioureas typically involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt to form an isothiocyanate, which is then reacted with another amine. ijcrt.org For this compound, this would likely involve the reaction of 2-ethylaniline (B167055) with phenyl isothiocyanate.

The primary focus of current research on related compounds often revolves around:

Synthesis and Characterization: Developing efficient synthetic routes and characterizing the resulting compounds using techniques like NMR, IR spectroscopy, and single-crystal X-ray diffraction. researchgate.netnih.gov

Biological Activity Screening: Evaluating their potential as antimicrobial, anticancer, or enzyme inhibitory agents. nih.govmdpi.com For example, various substituted phenylthiourea (B91264) derivatives have been tested for their inhibitory effects against enzymes like aldose reductase, α-amylase, and α-glycosidase. researchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the phenyl rings affect the observed biological activity to design more potent and selective compounds. nih.gov

A significant underexplored aspect of this compound is a comprehensive investigation into its specific biological activities and the mechanism of action at a molecular level. While general trends for substituted phenylthioureas exist, the precise influence of the 2-ethylphenyl group on its biological profile is not well-documented.

Coordination Chemistry and Metal Complexes of 1 2 Ethylphenyl 3 Phenylthiourea

Ligand Properties of Thiourea (B124793) Derivatives

Thiourea derivatives are renowned for their adaptability as ligands in coordination chemistry, a trait stemming from their unique structural features. nih.gov Their ability to form stable complexes with various metal ions is largely dictated by the availability of multiple donor sites and their electronic properties. rsc.orgmdpi.com

The fundamental structure of thiourea, R-NH-C(S)-NH-R', contains soft sulfur and hard nitrogen atoms, both possessing lone pairs of electrons available for coordination with metal centers. rsc.orgisca.me This makes them versatile ligands capable of different bonding modes.

Sulfur (S) Donor: The primary coordination site in most thiourea-metal complexes is the thiocarbonyl sulfur atom. isca.me It typically acts as a soft Lewis base, showing a high affinity for soft metal ions. Coordination through the sulfur atom is confirmed by changes in the vibrational frequency of the C=S bond in infrared spectra. mdpi.com Thioureas can act as neutral monodentate ligands, coordinating solely through the sulfur atom. mdpi.com

Nitrogen (N) and Oxygen (O) Donors: While sulfur is the most common donor, the nitrogen atoms of the thiourea backbone can also participate in coordination. nih.gov In certain situations, particularly after deprotonation of an N-H group, the ligand can become anionic and form a chelate ring by coordinating through both a nitrogen and the sulfur atom (N,S-bidentate). mdpi.commdpi.com In acylthiourea derivatives, which contain a carbonyl group (C=O) adjacent to a nitrogen, the carbonyl oxygen can also act as a hard donor atom, leading to O,S-bidentate chelation. rsc.orgrsc.org

The presence of these multiple donor sites allows thiourea derivatives to act as bridging ligands, connecting two or more metal centers and leading to the formation of polynuclear complexes or coordination polymers. nih.govmdpi.com

Thiourea derivatives can exist in two tautomeric forms: the thione form [-NH-C(=S)-NH-] and the thiol form [-N=C(-SH)-NH-]. mdpi.comresearchgate.net In solution and in the solid state, the thione form is overwhelmingly predominant. However, the thiol form, though less stable, can play a crucial role in the coordination process.

The deprotonation of the thiol (-SH) group can occur upon reaction with a metal ion, leading to the formation of an anionic ligand that coordinates to the metal center. This process is particularly relevant in the formation of neutral complexes where the ligand acts as a bidentate N,S donor. The potential for tautomerism and subsequent deprotonation can influence the geometry and charge of the resulting metal complex. researchgate.net Some studies have proposed that the formation of certain molecular structures is influenced by the possibility of the thiol tautomer. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(2-Ethylphenyl)-3-phenylthiourea follows general procedures established for other N,N'-disubstituted thioureas. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

This compound, like other thiourea derivatives, readily forms complexes with a variety of transition metal ions. The synthesis usually involves mixing a solution of the ligand in a solvent like methanol, ethanol, or acetone (B3395972) with a solution of the metal chloride or acetate (B1210297) salt. materialsciencejournal.org The resulting complex often precipitates from the solution and can be isolated by filtration. materialsciencejournal.org

Copper (Cu(I)/Cu(II)): Reactions with copper(II) salts can sometimes lead to the reduction of Cu(II) to Cu(I) by the thiourea ligand, which has a high affinity for the softer Cu(I) ion. uobasrah.edu.iq The resulting copper(I) complexes often exhibit trigonal planar or tetrahedral geometries. uobasrah.edu.iq Copper(II) complexes are also common and can adopt square planar or octahedral geometries. isca.memdpi.com

Nickel (Ni(II)): Nickel(II) complexes with thiourea ligands can be synthesized to form species with different geometries, including square planar and octahedral structures, depending on the stoichiometry and the presence of other coordinating ligands. researchgate.netcardiff.ac.uk

Zinc (Zn(II)) and Mercury (Hg(II)): As d¹⁰ ions, Zn(II) and Hg(II) typically form tetrahedral complexes with thiourea ligands. researchgate.net Phenylthiourea (B91264) derivatives have been noted for their use as fluorescent sensors for heavy metal ions like Hg(II). nih.gov

The stoichiometry of the resulting complexes, most commonly with a 1:2 metal-to-ligand ratio (ML₂), plays a critical role in determining the final coordination geometry. mdpi.com

Tetrahedral: This geometry is frequently observed for complexes of d¹⁰ ions like Zn(II) and Cd(II), as well as for some Co(II) complexes. isca.meresearchgate.net

Square Planar: This geometry is characteristic of many Ni(II), Cu(II), and Pd(II) complexes. isca.memdpi.comresearchgate.net In these cases, two bidentate thiourea ligands coordinate to the metal center in a plane.

Octahedral: Six-coordinate octahedral geometry is also found, particularly for Ni(II) and Cu(II) complexes, where two ligand molecules and two solvent molecules or other ancillary ligands occupy the coordination sphere. isca.meuobasrah.edu.iqcardiff.ac.uk

The specific substituents on the phenyl rings of the thiourea ligand can influence the crystal packing and, to a lesser extent, the coordination geometry through steric and electronic effects.

A combination of spectroscopic techniques and X-ray diffraction is used to elucidate the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the mode of coordination. Upon complexation, the most significant changes are observed in the vibrational bands associated with the thioamide group. Coordination through the sulfur atom leads to a decrease in the frequency of the ν(C=S) band and an increase in the frequency of the ν(C-N) band, indicating a shift of electron density from the C=S bond towards the C-N bonds. mdpi.comuobasrah.edu.iq The ν(N-H) band may also shift, providing further evidence of the coordination environment. mdpi.com

Table 1: Representative IR Spectral Data (cm⁻¹) for a Thiourea Ligand and its Metal Complex Data is representative of typical N,N'-diarylthioureas.

Vibration Mode Free Ligand Metal Complex Interpretation
ν(N-H) ~3176 3174–3336 Shift indicates change in H-bonding and electronic environment upon coordination. mdpi.com
ν(C-N) ~1500 Shift to higher frequency Increased double bond character of the C-N bond upon S-coordination. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II), Cd(II), Hg(II)). In ¹H NMR, the signal for the N-H protons typically shifts downfield upon complexation, suggesting coordination through the sulfur atom which alters the electronic environment of the entire molecule. mdpi.com In ¹³C NMR, the most indicative change is the downfield shift of the C=S carbon signal, which reflects the decreased electron density on this carbon upon sulfur coordination to the metal. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Thiourea Ligand and its Diamagnetic Metal Complex Data is representative of typical N,N'-diarylthioureas in a suitable deuterated solvent.

Nucleus Signal Free Ligand Metal Complex Interpretation
¹H N-H ~9.6 ~10.3 Downfield shift suggests coordination through the sulfur atom of the thiocarbonyl group. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the coordination geometry. For instance, square planar Ni(II) complexes typically show a d-d transition band around 600 nm. cardiff.ac.uk Octahedral Ni(II) complexes exhibit two or three spin-allowed transitions. cardiff.ac.uk The spectra also feature intense ligand-to-metal charge transfer (LMCT) bands at higher energies (e.g., around 400 nm). cardiff.ac.uk

Electronic and Magnetic Properties of Metal Complexes

The electronic properties of metal complexes derived from thiourea ligands, including this compound, are dictated by a combination of transitions involving the metal d-orbitals, the ligand orbitals, and charge-transfer processes between them. Spectroscopic studies of related thiourea complexes provide insight into the expected electronic behavior.

The electronic spectra of these complexes typically exhibit intense absorption bands in the ultraviolet (UV) region, which are assigned to intra-ligand π→π* and n→π* transitions within the phenyl and thiourea moieties of the ligand. In the visible region, two other types of transitions are commonly observed. Ligand-to-metal charge transfer (LMCT) bands are frequently seen, particularly for complexes with metals in higher oxidation states. For instance, in copper(II) complexes with substituted phenylthiourea ligands, a distinct LMCT band corresponding to a S→Cu(II) transition is found in the 400–420 nm region. mdpi.com This band can extend into the visible spectrum, contributing to the color of the complexes. mdpi.com

Additionally, complexes with transition metals containing d-electrons, such as Cu(II), Cr(III), or Ni(II), display weaker absorption bands in the visible or near-infrared (NIR) region. mdpi.commaterialsciencejournal.org These are attributed to d-d transitions, which are electronic transitions between the d-orbitals of the central metal ion that have been split in energy by the ligand field. For example, copper(II) thiourea complexes show a broad feature corresponding to d-d transitions between 700 and 1400 nm. mdpi.com The geometry of the complex, which can range from square planar to tetrahedral or octahedral, significantly influences the energies of these d-d transitions. materialsciencejournal.orgresearchgate.netresearchgate.net In some palladium(II) complexes of 1-ethyl-3-phenylthiourea, a square-planar geometry is adopted. researchgate.net

The magnetic properties of these complexes are determined by the number of unpaired electrons on the central metal ion. For instance, complexes with d¹⁰ metals like Zn(II) or Cd(II) are diamagnetic, as they have no unpaired electrons. In contrast, complexes of metals like Mn(II), Co(II), and Cu(II) are often paramagnetic due to the presence of unpaired d-electrons. researchgate.netresearchgate.net The precise magnetic moment can provide further evidence for the geometry of the complex. While specific magnetic susceptibility data for this compound complexes are not detailed in the available literature, the properties can be inferred from analogous compounds.

Table 1: Typical Electronic Transitions in Metal-Thiourea Complexes
Transition TypeTypical Wavelength RegionAssignmentReference
Intra-ligand~250 nmπ→π* and n→π* in the aromatic rings and thiourea group mdpi.com
LMCT (S→Cu(II))400 - 420 nmLigand-to-Metal Charge Transfer mdpi.com
d-d Transitions700 - 1400 nmTransitions between metal d-orbitals mdpi.com

Potential Applications of Metal Complexes

The unique coordination chemistry and electronic structures of metal complexes with thiourea derivatives give rise to a range of potential applications in catalysis and material science.

Metal complexes of thiourea derivatives have demonstrated notable potential as catalysts in various chemical reactions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for versatile coordination to metal centers, which can, in turn, activate substrates in catalytic cycles. nih.gov

One significant area of application is in photocatalysis. Certain thiourea-bridged binuclear copper complexes have been shown to be effective photocatalysts for the degradation of organic dyes like methylene (B1212753) blue under natural sunlight. researchgate.net The HOMO-LUMO band gap energies calculated for these complexes (around 2.90 eV) indicate they behave as good semiconductors, a key property for photocatalytic activity. researchgate.net Their stability throughout the reaction suggests they are robust candidates for environmental remediation applications. researchgate.net

Furthermore, palladium(II) complexes of the closely related 1-ethyl-3-phenylthiourea have been immobilized on glassy carbon electrodes and shown to possess excellent electrocatalytic activity for the oxygen reduction reaction (ORR) in basic media. researchgate.net This finding highlights their potential use in the development of more efficient fuel cells and other electrochemical devices. The catalytic prowess of thiourea complexes also extends to oxidation reactions, where certain copper(I) complexes have been used as catalysts for the oxidation of alcohols, such as 1-phenylethanol. researchgate.net

The field of material science has seen growing interest in thiourea-metal complexes, particularly for their luminescent properties. google.comrsc.org The combination of organic chromophores within the ligand structure and a coordinated metal ion can lead to materials with interesting photophysical characteristics. nih.govnih.gov

Specifically, palladium(II) complexes derived from 1-ethyl-3-phenylthiourea have been identified as fluorescent materials. researchgate.net These complexes exhibit luminescence in the visible spectrum, with emission maxima dependent on the specific structure of the complex. This fluorescence makes them candidates for use in various optical applications, including as emitters in organic light-emitting diodes (OLEDs) or as components in fluorescent sensors. google.com The rigid and planar structure of some coordinated ligands can enhance luminescence efficiency. rsc.org

Table 2: Luminescence Properties of a Pd(II) Complex with 1-Ethyl-3-phenylthiourea (eptu)
ComplexExcitation (cm⁻¹)Emission (cm⁻¹)Reference
[Pd(eptu)₂(NCS)₂]31,00025,200 researchgate.net

The luminescent behavior often arises from metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) states, which can be fine-tuned by modifying either the metal ion or the substituents on the thiourea ligand. nih.gov The development of such materials is a promising avenue for creating novel functional materials with tailored optical properties. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities of 1 2 Ethylphenyl 3 Phenylthiourea in Vitro and Molecular Level

Mechanistic Studies of Antimicrobial Activity

Thiourea (B124793) derivatives have garnered attention for their potential as antimicrobial agents. Their mechanisms of action are multifaceted, often involving the disruption of essential cellular processes in microorganisms.

Investigation of Bacterial Membrane Integrity and Permeability Disruption

A primary mechanism by which many antimicrobial agents function is through the disruption of the bacterial cell membrane, which is crucial for maintaining cellular integrity and function. nih.gov While direct studies specifically detailing the effect of 1-(2-Ethylphenyl)-3-phenylthiourea on bacterial membrane integrity are not extensively documented in the reviewed literature, the broader class of thiourea derivatives has been noted for activities that compromise membrane integrity. nih.gov The lipophilic nature of the ethylphenyl and phenyl groups in this compound could facilitate its interaction with the lipid bilayer of bacterial membranes. This interaction can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.gov The general principle is that membrane-active agents can be effective against even non-growing, persistent bacteria, which are often resistant to traditional antibiotics that target biosynthetic processes. nih.gov

Inhibition of Microbial Enzyme Targets (e.g., FabH, Topoisomerase IV, DNA Gyrase)

The inhibition of essential microbial enzymes is a key strategy for antimicrobial drug development. nih.govnih.gov DNA gyrase and topoisomerase IV are critical bacterial enzymes involved in DNA replication, repair, and recombination, making them prime targets for antibacterial agents like quinolones. nih.gov These enzymes manage the topological state of DNA. nih.gov While specific inhibitory data for this compound against FabH (an enzyme in fatty acid synthesis) is not available in the current literature, the potential for thiourea derivatives to inhibit DNA gyrase and topoisomerase IV is an area of interest. nih.govmdpi.com The mechanism of such inhibition often involves the stabilization of a cleavage complex, where the enzyme is trapped on the DNA, leading to double-strand breaks and cell death. nih.gov

Mechanisms of Biofilm Inhibition

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antimicrobial agents. mdpi.comnih.gov The inhibition of biofilm formation is a significant goal in combating persistent infections. nih.gov Thiourea compounds may interfere with biofilm formation through several mechanisms. One key mechanism is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. mdpi.com By interfering with QS signaling molecules, compounds can prevent the bacteria from initiating the genetic programs required for biofilm development. nih.gov Other potential mechanisms include the inhibition of EPS production and interference with the initial attachment of bacteria to surfaces. mdpi.com

Molecular Mechanisms of Anticancer Activity (In Vitro Studies)

Thiourea derivatives have shown promise as anticancer agents, with research pointing towards their ability to induce programmed cell death and halt the proliferation of cancer cells. nih.govmdpi.com

Induction of Apoptosis Pathways (e.g., Caspase Activation, Annexin V Staining)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. elrig.orgnih.gov A hallmark of many effective anticancer drugs is their ability to induce apoptosis in tumor cells. mdpi.com

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the cell membrane. researchgate.net Annexin V is a protein that specifically binds to PS, and when labeled with a fluorescent dye (like FITC), it can be used to identify apoptotic cells via flow cytometry. researchgate.netresearchgate.net Studies on related N,N'-diarylthiourea derivatives have demonstrated a significant increase in Annexin V-positive cells after treatment, indicating the induction of apoptosis. mdpi.com This method allows for the differentiation between early apoptotic (Annexin V positive, propidium (B1200493) iodide negative) and late apoptotic or necrotic cells (double positive). researchgate.net

Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. researchgate.net The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a central event in the apoptotic cascade. nih.gov Cleaved caspase-3 is a widely used marker for apoptosis. elrig.org Research on similar urea (B33335) and thiourea compounds has shown that they can significantly upregulate the expression of active caspase-3 and caspase-9 in cancer cell lines. mdpi.comnih.gov This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. elrig.org

Interactive Table: Markers of Apoptosis Below is a summary of common techniques used to detect apoptosis induced by compounds like this compound.

MethodPrincipleStage of Apoptosis Detected
Annexin V Staining Detects the externalization of phosphatidylserine on the cell membrane. researchgate.netEarly
Caspase-3 Activation Measures the cleavage and activation of caspase-3, a key executioner enzyme. researchgate.netMiddle-to-Late
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis. researchgate.netLate

Modulation of Cell Cycle Progression (e.g., Cell Cycle Arrest)

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by uncontrolled cell proliferation due to a loss of cell cycle regulation. nih.gov Therefore, inducing cell cycle arrest is a viable strategy for cancer therapy. nih.gov

Studies on N,N'-diarylthiourea derivatives have shown that they can disrupt the normal progression of the cell cycle in cancer cells. mdpi.com For example, treatment of MCF-7 breast cancer cells with a diarylthiourea compound resulted in an accumulation of cells in the S phase (the DNA synthesis phase) of the cell cycle. mdpi.com This S-phase arrest prevents the cells from proceeding to mitosis and division, ultimately triggering apoptosis. mdpi.com Similarly, other related compounds have been found to arrest the cell cycle at the G2/M checkpoint. nih.gov This modulation of cell cycle progression is a key component of the anticancer mechanism of this class of compounds. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS)

Currently, there is a lack of specific research data demonstrating that this compound or its close structural analogs are significant generators of Reactive Oxygen Species (ROS). The primary biological activities reported for this class of compounds are generally attributed to direct enzyme and protein inhibition rather than oxidative stress induction.

Inhibition of Specific Protein Targets (e.g., Histone Lysine (B10760008) Specific Demethylase 1 (LSD1), Tyrosine Kinases, IL-6 Secretion)

The thiourea scaffold is recognized for its ability to interact with various protein targets, suggesting potential inhibitory activities for this compound.

Histone Lysine Specific Demethylase 1 (LSD1): LSD1, an enzyme involved in the epigenetic regulation of gene expression, is a known target for certain inhibitor compounds. Aberrant activity of LSD1 is linked to the development of some cancers, making it a target for new antitumor drugs. nih.gov Studies have shown that (bis)urea and (bis)thiourea compounds can act as potent inhibitors of LSD1, leading to increased methylation of histone 3 lysine 4 (H3K4), a key target of the enzyme. nih.govresearchgate.net This inhibition can induce the re-expression of silenced tumor suppressor genes. researchgate.net While direct inhibition of LSD1 by this compound has not been reported, the established activity of related thiourea compounds suggests it may have potential as an epigenetic modulator through this mechanism. nih.govresearchgate.net

Tyrosine Kinases and IL-6 Secretion: There is currently no specific information available in the scientific literature regarding the direct inhibition of tyrosine kinases or the secretion of Interleukin-6 (IL-6) by this compound or its close analogs.

Enzyme Inhibition Mechanisms (In Vitro Studies)

In vitro studies of phenylthiourea (B91264) and its derivatives have elucidated several enzyme inhibition mechanisms, providing a framework for understanding the potential bioactivity of this compound.

Inhibition of Carbohydrate-Metabolizing Enzymes (α-Amylase, α-Glucosidase)

Thiourea derivatives have shown notable inhibitory activity against enzymes involved in carbohydrate metabolism, which is a key strategy in managing type II diabetes.

α-Glucosidase: Research has demonstrated that phenylthiourea derivatives can be effective inhibitors of α-glucosidase. In one study, various synthesized phenylthiourea derivatives showed significant inhibitory activity against this enzyme. mdpi.comsemanticscholar.org For instance, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a higher inhibitory activity than the standard drug acarbose. mdpi.comsemanticscholar.org The inhibitory concentration (IC₅₀) values for several related compounds highlight the potential of this chemical class. mdpi.comsemanticscholar.org The presence of the thiourea functional group is considered crucial for this antidiabetic activity. mdpi.comsemanticscholar.org

α-Amylase: While specific data for this compound is unavailable, studies on functionally substituted thiourea and phenylthiourea derivatives have confirmed their potential as α-amylase inhibitors. nais.net.cn

Table 1: α-Glucosidase Inhibition by Phenylthiourea Derivatives

CompoundIC₅₀ (mM)Reference
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea9.77 mdpi.comsemanticscholar.org
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea12.94 mdpi.comsemanticscholar.org
Acarbose (Standard)11.96 mdpi.comsemanticscholar.org

Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for treating neurological disorders like Alzheimer's disease. nih.govnih.gov While some heterocyclic compounds containing a thiourea moiety have been investigated as cholinesterase inhibitors, there is a lack of specific data on the inhibitory activity of this compound against AChE or BChE. researchgate.netmendeley.com

Tyrosinase Inhibition Mechanisms (e.g., Copper Ion Binding at Active Site)

The most well-documented activity of phenylthiourea (PTU) is its potent inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.nettandfonline.com Tyrosinase is a copper-containing enzyme, and its catalytic activity depends on these copper ions at its active site. tandfonline.commdpi.comnih.gov

The mechanism of inhibition by PTU is widely accepted to involve direct interaction with the copper ions. researchgate.nettandfonline.com This interaction chelates the copper, rendering the enzyme inactive. researchgate.net Studies on the enzymatic oxidation of DOPA by phenoloxidase (a tyrosinase) determined that PTU is a very strong competitive inhibitor, with an estimated inhibition constant (Ki) of 0.21 ± 0.09 µM. tandfonline.com X-ray crystal structure analysis of the related tyrosinase-related protein 1 (TYRP1), which has zinc ions instead of copper in its active site, showed that PTU binds via hydrophobic interactions at the entrance of the active site, blocking substrate access. nih.govnih.gov In enzymes with copper active sites, it is suggested that the thiourea sulfur atom can insert between the two copper ions, coordinating with both. nih.gov The ethyl group at the ortho position of the phenyl ring in this compound may influence the compound's orientation and binding affinity within the enzyme's active site, but the fundamental mechanism of copper chelation is expected to be preserved.

Protease Inhibition Studies (e.g., α-Chymotrypsin, Serine Proteases)

Serine proteases, such as α-chymotrypsin, are a class of enzymes involved in various physiological processes and are targets for drug development. ekb.egfrontiersin.org Some studies have reported that urea and thiourea derivatives can inhibit serine proteases like α-chymotrypsin. nih.gov For example, certain alkaloids have shown effective inhibition of α-chymotrypsin with IC₅₀ values in the micromolar range. nih.gov While these findings suggest a potential for the thiourea scaffold in protease inhibition, specific studies on the α-chymotrypsin or general serine protease inhibitory activity of this compound are not currently available. The inhibition mechanism often involves the inhibitor binding to the active site, preventing the natural substrate from being processed. nih.govmdpi.com

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity, due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govnih.gov The inhibition of PTP1B can enhance insulin sensitivity, making it a key area of research for novel antidiabetic agents. nih.govnih.gov While direct experimental data on the PTP1B inhibitory activity of this compound is not extensively documented in publicly available literature, the thiourea scaffold is a known feature in various PTP1B inhibitors.

The inhibitory potential of compounds against PTP1B is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For context, various natural and synthetic compounds have demonstrated a wide range of inhibitory activities against PTP1B.

Compound TypeExamplePTP1B IC50 (µM)
Flavonoid GlycosidePrunin17.5 ± 2.6 nih.gov
TriterpenoidUrsolic Acid5.4 ± 0.30 nih.gov
Thiophene DerivativeCompound P282.1 nih.gov
Isosteviol DerivativeDerivative 240.24 nih.gov

This table presents IC50 values for various compounds against PTP1B to illustrate the range of potencies observed in inhibitors. The specific activity of this compound is not specified.

The evaluation of PTP1B inhibition is commonly performed using in vitro enzymatic assays. nih.govnih.gov These assays typically utilize a recombinant human PTP1B enzyme and a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), to measure the enzyme's catalytic activity in the presence and absence of the test compound. nih.gov

Investigation of Farnesoid X Receptor (FXR) Inhibition

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.gov As a ligand-activated transcription factor, its modulation by agonists or antagonists can have significant physiological effects. organscigroup.usresearchgate.net Consequently, FXR has become an attractive target for the treatment of various metabolic diseases. organscigroup.us

Currently, there is a lack of specific research investigating this compound as an inhibitor of the Farnesoid X Receptor. The development of FXR antagonists is an active area of research, with various steroidal and non-steroidal compounds being explored. nih.gov The antagonistic activity of a compound against FXR is typically determined through cell-based reporter gene assays, which measure the compound's ability to block FXR-mediated gene transcription. nih.gov

Structure-Activity Relationship (SAR) Investigations

The following sections explore the relationship between the chemical structure of this compound and its potential biological activities, drawing on principles from related compounds.

Identification of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For PTP1B inhibitors, several key pharmacophoric features have been identified through computational modeling and experimental studies. nih.govnih.gov These typically include:

Hydrogen Bond Acceptors: These groups can form hydrogen bonds with amino acid residues in the active site of PTP1B. nih.gov

Hydrophobic Aromatic Rings: These moieties often engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. nih.govnih.gov

Ring Aromatic Features: The presence of aromatic rings is a common characteristic of many PTP1B inhibitors. nih.gov

The structure of this compound contains a central thiourea group, which can act as a hydrogen bond donor and acceptor, and two phenyl rings that provide hydrophobic and aromatic character. These features align with the general pharmacophoric requirements for PTP1B inhibition.

Impact of Substituent Effects on Molecular Interactions and Biological Responses

The nature and position of substituents on a core molecular scaffold can significantly influence its biological activity. In the case of this compound, the key substituents are the 2-ethyl group on one phenyl ring and the unsubstituted phenyl group.

The introduction of an ethyl group on the phenyl ring can enhance the anti-proliferative activity of certain compounds, as seen in studies of ethylenediurea (B156026) derivatives. mdpi.com This enhancement is often attributed to increased hydrophobicity, which can lead to improved membrane permeability or stronger binding interactions within a hydrophobic pocket of a target protein. In the context of thiourea derivatives, hydrophobic substituents have been noted as a relevant feature for biological activity. nih.gov

The placement of the ethyl group at the ortho position (position 2) of the phenyl ring can also influence the molecule's conformation and how it presents its pharmacophoric features to a biological target. This steric effect can be crucial for achieving optimal binding. Studies on other disubstituted thiourea derivatives have shown that the position of substituents can dramatically affect cytotoxic activity. nih.gov

Computational Approaches to SAR (e.g., Molecular Docking for Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This method provides valuable insights into the binding mode and potential affinity of a ligand for a receptor. nih.gov For PTP1B, molecular docking studies have been instrumental in understanding how inhibitors interact with the enzyme's active site. nih.govnih.gov

Hydrogen bonding with residues such as Cys215, Ser216, Ala217, and Gln262.

Hydrophobic interactions with residues like Phe182 and Tyr46.

Computational MethodApplication in Drug DiscoveryRelevance to this compound
Pharmacophore Modeling Identifies essential 3D features for biological activity. nih.govresearchgate.netThe thiourea and phenyl groups fit general PTP1B inhibitor pharmacophores.
Molecular Docking Predicts binding orientation and affinity of a ligand to a target. nih.govnih.govCan hypothesize the binding mode within the PTP1B active site.
Molecular Dynamics Simulates the movement of atoms and molecules over time. nih.govCould assess the stability of the predicted binding pose.

This table outlines common computational methods and their potential application in studying the interactions of this compound with biological targets.

Emerging Research Directions and Future Perspectives for 1 2 Ethylphenyl 3 Phenylthiourea

Development of Novel Synthetic Methodologies

The synthesis of substituted phenylthioureas is well-established, and these methods are adaptable for the specific production of 1-(2-Ethylphenyl)-3-phenylthiourea. The primary and most direct route involves the reaction of 2-ethylaniline (B167055) with phenyl isothiocyanate. This nucleophilic addition reaction is a common and efficient method for creating unsymmetrically substituted thioureas.

Alternative synthetic strategies are also being explored to enhance efficiency, yield, and sustainability. One such method involves reacting primary aromatic amines with carbon disulfide. researchgate.net Another approach is microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for phenylthiourea (B91264) production. ijcrt.org A typical conventional synthesis might involve the reaction of aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189) in the presence of acid, followed by heating. ijcrt.orgorgsyn.org

The key precursors for the targeted synthesis of this compound are readily available.

Table 1: Key Precursors for Synthesis

Precursor Name Chemical Formula Role in Synthesis
2-Ethylaniline C₈H₁₁N Provides the 2-ethylphenyl moiety
Phenyl isothiocyanate C₇H₅NS Provides the phenylthiourea core
Carbon Disulfide CS₂ Alternative sulfur source

Further research is focused on developing one-pot synthesis protocols and utilizing greener solvents to minimize environmental impact. researchgate.netgoogle.com

Advanced Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry offers powerful tools to predict the behavior and properties of molecules like this compound, thereby guiding experimental research. Molecular docking studies, for instance, can simulate the interaction of this compound with specific biological targets. Such studies on similar thiourea (B124793) derivatives have been used to predict their binding affinity for enzymes like glutathione (B108866) S-transferase and caspase-3, which are relevant in cancer research. mdpi.com

These computational models can calculate key parameters that suggest the potential efficacy and mechanism of action of a compound. By modeling the interactions of this compound with various protein binding sites, researchers can prioritize experimental testing for the most promising applications.

Table 2: Illustrative Data from a Hypothetical Predictive Modeling Study

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Predicted Activity
Human Tyrosinase -8.2 HIS244, SER282 Melanogenesis Inhibition
K-Ras Protein -7.5 VAL12, GLY13 Anticancer
Caspase-3 -7.4 ARG207, GLY122 Apoptosis Induction

These predictive studies help in designing novel derivatives with enhanced specificity and activity for targeted applications, saving significant time and resources in the drug discovery and material design process. mdpi.com

Exploration of Broader Biological Target Engagement and Mechanistic Understanding (Non-Clinical)

The thiourea scaffold is a well-known pharmacophore present in a wide array of biologically active compounds. mdpi.com Derivatives have shown potential as anticancer, antibacterial, antioxidant, anti-inflammatory, and antiviral agents. researchgate.netmdpi.comnih.gov The mechanisms of action are often linked to their ability to interact with specific enzymes or signaling pathways.

For example, certain biphenyl (B1667301) thiourea derivatives have been identified as inhibitors of the K-Ras protein, while others can suppress the Wnt/β-catenin signaling pathway, both of which are crucial in different forms of cancer. nih.gov Given its structure, this compound is a prime candidate for screening against a wide panel of biological targets to uncover new therapeutic potentials.

Table 3: Established Biological Activities of Structurally Related Thiourea Derivatives

Compound Class Biological Activity Investigated Mechanism Citation
Biphenyl Thioureas Anticancer (Lung) K-Ras protein inhibition nih.gov
Quinazoline Thioureas Anticancer (Cervical) Inhibition of Wnt/β-catenin pathway nih.gov
3-(Trifluoromethyl)phenylthioureas Anticancer (Colon, Prostate) Induction of apoptosis, IL-6 inhibition nih.gov
N-acyl Thioureas Anti-biofilm (E. coli) Not specified nih.gov
General Phenylthioureas Antioxidant Free radical scavenging (DPPH, ABTS) researchgate.net

Future non-clinical research will likely involve screening this compound against various cell lines and enzyme assays to identify its specific biological targets and elucidate its mechanisms of action.

Integration into Advanced Material Science Applications (e.g., Sensors, Supramolecular Assemblies)

The hydrogen-bonding capabilities of the thiourea group make it an excellent building block for creating ordered molecular structures, known as supramolecular assemblies. mdpi.com These assemblies can form gels, liquid crystals, or other organized materials. The phenyl and ethylphenyl groups on this compound would play a crucial role in directing the self-assembly process through π-π stacking and van der Waals interactions, influencing the final properties of the material.

Furthermore, thiourea derivatives have been successfully employed as chiral sensors. nih.gov For example, a thiourea-based chiral solvating agent was used to determine the absolute configuration of amino acids using NMR spectroscopy. nih.gov The thiourea part of the molecule interacts selectively with the target analyte, leading to a measurable change in the NMR signal. The specific structure of this compound could be exploited to develop new sensors for detecting specific ions or small organic molecules through similar principles, potentially using colorimetric or fluorescent readouts.

Role in Asymmetric Organocatalysis

One of the most promising areas of research for thiourea derivatives is in asymmetric organocatalysis. rsc.org Bifunctional thiourea catalysts, which possess both a hydrogen-bond donor (the thiourea N-H groups) and a Lewis basic site (often an amine group attached elsewhere), have emerged as powerful tools in organic synthesis. rsc.org

While this compound itself is not a bifunctional catalyst in this sense, it serves as a foundational structure. It can act as a single-point hydrogen bond donor, activating electrophiles. More importantly, it is a key precursor for creating more complex bifunctional catalysts. Its N-H protons can activate an electrophile (like an aldehyde or ketone) by making it more susceptible to nucleophilic attack, while a basic group on a modified version of the catalyst could simultaneously activate the nucleophile. This dual activation is the cornerstone of its success in reactions like asymmetric Michael additions, aldol (B89426) reactions, and annulations. researchgate.netnih.govmdpi.com Research shows that such catalysts can afford products with high yields and excellent stereoselectivity. researchgate.netnih.gov

Investigation as Chemical Probes for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological process or target. Given the diverse biological activities of thiourea derivatives, this compound could be developed into such a tool. nih.gov If screening studies reveal a highly selective interaction with a particular protein, the compound could be used to probe the function of that protein within complex biological pathways.

For instance, if it were found to be a potent and selective inhibitor of a specific kinase, it could be used in cell-based assays to understand the downstream effects of inhibiting that kinase, helping to validate it as a potential drug target. The development from a "hit" in a biological screen to a validated chemical probe requires rigorous testing of its selectivity and mechanism of action.

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-(2,4-dimethylphenyl)-3-phenylthiourea
1-(2-aminoethyl) thiourea
1-(4-acetylphenyl)-3-phenylthiourea
1,3-bis(3,4-dichlorophenyl) thiourea
2-bromo-5-(trifluoromethoxy)phenylthiourea
1-(2-bromo-4-methyl-phenyl)-3-phenyl-thiourea
1-(2-Nitrophenyl)-3-phenylthiourea
2-Ethylaniline
Phenyl isothiocyanate
Carbon Disulfide
Ammonium Thiocyanate
Melamine
2-Thiobarbituric acid (TBA)
Barbituric acid (BA)
Cisplatin
Doxorubicin

Q & A

Q. What are the standard synthetic routes for 1-(2-Ethylphenyl)-3-phenylthiourea?

The compound is typically synthesized via the reaction of 2-ethylphenylamine with phenyl isothiocyanate under controlled conditions. Key steps include:

  • Dissolving the amine in a polar solvent (e.g., ethanol or THF).
  • Adding phenyl isothiocyanate dropwise at 0–5°C to minimize side reactions.
  • Stirring at room temperature for 12–24 hours, followed by purification via recrystallization or chromatography . Optimization Tip: Adjusting the solvent (e.g., using DMF for higher solubility) or adding a base (e.g., triethylamine) can improve yields to >80% .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the thiourea linkage (N–H peaks at δ 9–10 ppm; C=S signal at ~180 ppm in 13^13C) .
  • X-ray Crystallography: Resolves steric effects of the 2-ethylphenyl group. The structure in (space group P21/nP2_1/n) shows intramolecular hydrogen bonding (N–H···S), stabilizing the planar thiourea core .
  • IR Spectroscopy: N–H stretches (~3200 cm1^{-1}) and C=S vibrations (~1250 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the optimization of synthesis and reactivity?

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, predict reaction pathways and transition states. For example:

  • Charge Distribution: The electrophilicity of the thiocarbonyl carbon can be tuned by substituents (e.g., electron-withdrawing groups accelerate nucleophilic attacks) .
  • Thermochemical Data: Atomization energies and ionization potentials calculated via hybrid functionals (e.g., Becke’s exchange-correlation) align with experimental yields (error <2.4 kcal/mol) . Application: Use Gaussian or ORCA software to model substituent effects on reaction barriers.

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Software Tools: SHELXL refines disordered structures by constraining thermal parameters and validating via R-factor analysis (target R1<0.05R_1 < 0.05) .
  • Validation Metrics: Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies . Case Study: In , the hydroxyethyl group’s orientation was confirmed via Hirshfeld surface analysis to resolve packing ambiguities.

Q. How do structural modifications influence biological activity (e.g., enzyme inhibition)?

  • Substituent Effects: Replacing the ethyl group with a chloro or methoxy group alters steric bulk and electronic properties. For example:
DerivativeIC50_{50} (AChE Inhibition)
1-(4-Chlorophenyl) analog50 µg/mL
1-(2-Ethylphenyl) parent75 µg/mL
(Data from )
  • Mechanistic Insight: Docking studies (AutoDock Vina) show the ethyl group reduces binding affinity to AChE’s catalytic site due to steric clash with Trp86 .

Q. What methodologies assess the compound’s potential as a catalyst or sensor?

  • Catalytic Applications: Thioureas act as hydrogen-bond donors in organocatalysis. For example, 1-(4-methoxyphenyl)-3-phenylthiourea (pKa = 14 in DMSO) facilitates anhydride ring-opening reactions via dual H-bond activation .
  • Sensing: Fluorescence quenching assays detect Hg2+^{2+} at nanomolar levels. The thiourea’s sulfur atom selectively binds Hg2+^{2+}, causing a redshift in emission spectra (λmax_{\text{max}} shift: 450 → 480 nm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across derivatives?

  • Control Variables: Standardize assay conditions (e.g., pH, temperature) and cell lines. For instance, used acetylcholinesterase from Electrophorus electricus, while other studies may use recombinant human enzymes.
  • Statistical Validation: Apply ANOVA to compare IC50_{50} values across ≥3 independent trials .

Methodological Resources

  • Crystallography: Use WinGX for structure solution and refinement .
  • Spectral Data: Reference PubChem entries (CID: Q657A7HR2Z) for NMR/IR benchmarks .
  • Synthesis Protocols: Follow ’s hydrazine coupling method for pyrazole-functionalized analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.